molecular formula C8H17NO B2509911 N,2,2-trimethyltetrahydro-2H-pyran-4-amine CAS No. 90226-98-5

N,2,2-trimethyltetrahydro-2H-pyran-4-amine

Cat. No. B2509911
CAS RN: 90226-98-5
M. Wt: 143.23
InChI Key: RQZSZVXPVMGSAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N,2,2-trimethyltetrahydro-2H-pyran-4-amine” involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine. This is followed by the reduction of the Schiff base thus obtained with sodium tetrahydridoborate . The product is then subjected to cyanoethylation with acrylonitrile . The resulting 3-(2,2-dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile is reduced with lithium tetrahydridoaluminate to N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis from 2,2-dimethyltetrahydro-2H-pyran-4-one and its subsequent cyanoethylation . Further transformations of the compound were studied, but the specific reactions are not detailed in the available sources .

Scientific Research Applications

Chemical Synthesis and Transformations

N,2,2-trimethyltetrahydro-2H-pyran-4-amine has been utilized in various chemical synthesis and transformation processes. For instance, it is formed through the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by a reduction process. This compound has then been subjected to cyanoethylation, leading to the creation of other chemical compounds, demonstrating its versatility in synthetic organic chemistry (Arutyunyan et al., 2012).

Synthesis of β,γ-Unsaturated Amines

The compound has been involved in the synthesis of β,γ-unsaturated amines of the tetrahydropyran series. This process involves the synthesis and reaction of dibromides with amines, leading to the production of these unsaturated amines. The structural confirmation of these compounds has been established using various chromatographic and spectroscopic techniques (Gevorkyan et al., 1981).

Ultrasound-mediated Condensation

An environment-friendly synthesis protocol involving ultrasound-mediated condensation of amine with dehydroacetic acid to produce derivatives of this compound has been developed. This method offers advantages like simpler work-up procedures, shorter reaction times, and higher yields, emphasizing its potential for green chemistry applications (Wang et al., 2011).

Catalysis and Asymmetric Synthesis

The compound has been used in Lewis base catalyzed reactions, particularly in the context of synthesizing functionalized pyrans with stereogenic centers. This is significant in the field of asymmetric catalysis and for the synthesis of biologically active compounds (Wang et al., 2011).

Antibacterial Applications

Some derivatives of this compound have shown promising antibacterial activity. This indicates the potential of these compounds in the development of new antimicrobial agents (Li et al., 2016).

properties

IUPAC Name

N,2,2-trimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)6-7(9-3)4-5-10-8/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSZVXPVMGSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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